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An In-depth Technical Guide on the Discovery and Development of a Potent p300/CBP

Inhibitor: A-485

Introductory Note: The initial request specified a query for "MS115." However, extensive

research did not yield any public domain information linking "MS115" to a p300/CBP inhibitor.

The search results did, however, provide substantial information on other molecules in this

class, including the well-characterized inhibitor A-485. It is highly probable that "MS115" was a

typographical error. Therefore, this technical guide will focus on A-485 as a representative and

well-documented p300/CBP inhibitor to fulfill the core requirements of the prompt.

Abstract
The histone acetyltransferases (HATs) p300 and CBP are critical transcriptional co-activators

implicated in a variety of cellular processes and pathological conditions, including cancer.[1][2]

While histone deacetylase (HDAC) inhibitors have seen clinical success, the development of

potent and selective HAT inhibitors has been a significant challenge.[1][2] This guide details the

discovery and development of A-485, a potent, selective, and drug-like catalytic inhibitor of

p300/CBP.[1][2] A-485 competes with acetyl-CoA and has demonstrated selective inhibition of

proliferation in specific cancer cell lineages, such as hematological malignancies and androgen

receptor-positive prostate cancer.[1][2] This document provides a comprehensive overview of
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A-485, including its discovery process, mechanism of action, preclinical data, and detailed

experimental protocols.

Discovery and Development
The development of small molecule inhibitors targeting the catalytic activity of histone

acetyltransferases has been a long-standing goal in drug discovery.[2] Early inhibitors of

p300/CBP, such as natural products, bi-substrate analogs, and the small molecule C646,

suffered from a lack of potency or selectivity.[2]

The discovery of A-485 marked a significant advancement in the field. It was identified as a

potent and selective inhibitor of the catalytic activity of p300 and CBP.[1][2] A key milestone in

its development was the elucidation of its binding mode through a high-resolution (1.95 Å) co-

crystal structure with the catalytic active site of p300.[1][2] This structural information confirmed

that A-485 acts as an acetyl-CoA competitive inhibitor.[1][2]

Preclinical studies have shown that A-485 selectively inhibits the proliferation of certain tumor

types.[1][2] In prostate cancer models, A-485 was found to inhibit the androgen receptor

transcriptional program in both androgen-sensitive and castration-resistant settings, leading to

tumor growth inhibition in a castration-resistant xenograft model.[1][2]

Mechanism of Action
p300 and CBP are paralogous histone acetyltransferases that play a crucial role in regulating

gene transcription by acetylating histone and non-histone proteins.[1][2] This acetylation is a

key epigenetic modification that generally leads to a more open chromatin structure, facilitating

transcription.

A-485 exerts its inhibitory effect by directly competing with the cofactor acetyl-CoA for binding

to the catalytic domain of p300/CBP.[1][2] This prevents the transfer of acetyl groups to lysine

residues on histone tails and other protein substrates. A-485 has been shown to selectively

decrease histone H3 lysine 27 acetylation (H3K27Ac) and H3K18Ac, which are known

substrates of p300/CBP, without affecting other histone acetylation marks like H3K9Ac.[1]

Quantitative Data
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The following table summarizes the key quantitative data for A-485 based on available

information.

Parameter Value
Cell Line/Assay
Condition

Reference

p300 IC50
Data not available in

search results

CBP IC50
Data not available in

search results

H3K27Ac Cellular

IC50

Potent inhibition

observed

PC-3 cells (3h

treatment)
[1]

Selectivity

Selective for H3K27Ac

and H3K18Ac over

other epigenetic

marks

PC-3 cells (3h

treatment)
[1]

Co-crystal Structure

Resolution
1.95 Å p300 catalytic domain [1][2]

Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further

research.

High-Content Microscopy for Histone Acetylation
This protocol describes the method used to quantify changes in histone acetylation levels in

cells treated with A-485.

Cell Seeding: PC-3 cells are seeded in appropriate multi-well plates.

Compound Treatment: Cells are treated with varying concentrations of A-485 or a negative

control (A-486) for a specified duration (e.g., 3 hours).
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Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to

intracellular targets.

Immunostaining: Cells are incubated with primary antibodies specific for different histone

acetylation marks (e.g., anti-H3K27Ac, anti-H3K9Ac).

Secondary Antibody and Imaging: A fluorescently labeled secondary antibody is used for

detection. High-content imaging systems are used to capture and quantify the fluorescence

intensity for each histone mark.

Data Analysis: The fluorescence intensity is normalized to a DMSO control to determine the

percentage of inhibition.

Western Blotting for Histone Acetylation
This protocol outlines the steps for assessing global changes in histone acetylation via Western

blotting.

Cell Lysis: PC-3 cells are treated with A-485 for a specified time (e.g., 3 hours) and then

lysed to extract total protein.

Protein Quantification: The concentration of the extracted protein is determined using a

standard protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

Antibody Incubation: The membrane is incubated with primary antibodies against specific

histone acetylation marks (H3K27Ac, H3K18Ac, etc.) and a loading control (e.g., total

histone H3).

Detection: A secondary antibody conjugated to a detection enzyme is used, and the signal is

visualized using an appropriate substrate.

Analysis: The band intensities are quantified and normalized to the loading control.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway

Nucleus

p300/CBP

Histones

Acetylates

Acetylated Histones
(e.g., H3K27Ac)

Catalyzes acetylation

Acetyl-CoA

Binds to
catalytic site

A-485
Competitively binds

to catalytic site

Gene TranscriptionPromotes

Click to download full resolution via product page

Caption: Mechanism of action of A-485 in inhibiting p300/CBP.

Experimental Workflow
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Caption: Workflow for high-content screening of histone acetylation.
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Conclusion
A-485 represents a significant breakthrough in the development of selective p300/CBP

inhibitors. Its well-defined mechanism of action, demonstrated preclinical efficacy in specific

cancer models, and the availability of a co-crystal structure provide a solid foundation for

further drug development efforts. The methodologies and data presented in this guide offer a

comprehensive resource for researchers and scientists in the field of epigenetics and oncology.

The successful development of A-485 demonstrates the feasibility of selectively targeting the

catalytic activity of histone acetyltransferases for therapeutic benefit.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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